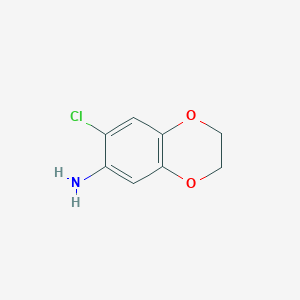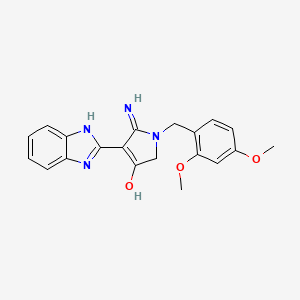![molecular formula C15H14N4OS2 B2610922 (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide CAS No. 307327-72-6](/img/structure/B2610922.png)
(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(1-(thiophen-2-yl)ethylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(1-(thiophen-2-yl)ethylidene)acetohydrazide is a complex organic compound that features a benzimidazole moiety, a thiophene ring, and a hydrazide group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(1-(thiophen-2-yl)ethylidene)acetohydrazide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Thioether formation: The benzimidazole derivative can be reacted with a thiol to introduce the thioether linkage.
Hydrazide formation:
Schiff base formation: Finally, the hydrazide can be condensed with an aldehyde or ketone containing the thiophene ring to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the thioether linkage.
Reduction: Reduction reactions could target the imine group in the hydrazide moiety.
Substitution: The benzimidazole and thiophene rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines.
科学的研究の応用
Chemistry
Catalysis: Compounds with benzimidazole and thiophene rings are often explored as catalysts or catalyst precursors.
Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Similar compounds have shown potential as antimicrobial agents.
Anticancer Agents: Research may explore their use as anticancer agents due to their ability to interact with DNA or proteins.
Industry
Dyes and Pigments: The compound’s structure may allow it to be used in the synthesis of dyes and pigments.
Pharmaceuticals: Potential use in drug development for various therapeutic areas.
作用機序
The mechanism of action of (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(1-(thiophen-2-yl)ethylidene)acetohydrazide would depend on its specific biological target. Generally, such compounds might:
Interact with DNA: Binding to DNA and interfering with its replication.
Inhibit Enzymes: Acting as enzyme inhibitors by binding to the active site or allosteric sites.
Modulate Receptors: Binding to specific receptors and modulating their activity.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Compounds like benzimidazole itself or its various substituted forms.
Thiophene derivatives: Compounds containing the thiophene ring with different substituents.
Hydrazide derivatives: Compounds with hydrazide groups attached to various aromatic or heterocyclic systems.
Uniqueness
The uniqueness of (Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N’-(1-(thiophen-2-yl)ethylidene)acetohydrazide lies in its specific combination of functional groups and rings, which may confer unique biological activities or chemical properties not found in other similar compounds.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS2/c1-10(13-7-4-8-21-13)18-19-14(20)9-22-15-16-11-5-2-3-6-12(11)17-15/h2-8H,9H2,1H3,(H,16,17)(H,19,20)/b18-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQQDRZDLSJXHR-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)CSC1=NC2=CC=CC=C2N1)/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-chloro-4-methylphenyl)-6-(prop-2-yn-1-yl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2610839.png)
![5-bromo-N-{[4-(dimethylamino)pyrimidin-2-yl]methyl}furan-2-carboxamide](/img/structure/B2610840.png)
![N-(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(benzylsulfanyl)acetamide](/img/structure/B2610841.png)


![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2610850.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B2610853.png)
![2-[(3-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2610854.png)



![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}furan-2-carboxamide](/img/structure/B2610861.png)

